molecular formula C11H11ClO B13049687 5-Chloro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

5-Chloro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13049687
M. Wt: 194.66 g/mol
InChI Key: GVVBSAUJQRAZKF-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of chlorine and methyl groups in this compound can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable naphthalene derivative. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acyl chloride as the acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways and processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methyl-2-naphthol
  • 6-Methyl-3,4-dihydronaphthalen-1(2H)-one
  • 5-Chloro-2-naphthaldehyde

Uniqueness

5-Chloro-6-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both chlorine and methyl groups can make it distinct from other naphthalenone derivatives.

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

5-chloro-6-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11ClO/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3

InChI Key

GVVBSAUJQRAZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CCC2)Cl

Origin of Product

United States

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